molecular formula C9H5BrF3N B1373908 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile CAS No. 853368-32-8

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B1373908
CAS No.: 853368-32-8
M. Wt: 264.04 g/mol
InChI Key: UTIBFWZBRANTIA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile typically involves the bromination of 4-methyl-3-(trifluoromethyl)benzonitrile. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can undergo oxidation reactions to form benzoic acid derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used under controlled conditions.

Major Products Formed

    Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Benzoic Acid Derivatives: Oxidation reactions yield benzoic acid derivatives.

    Primary Amines: Reduction of the nitrile group results in primary amines.

Scientific Research Applications

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, materials, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Lacks the bromomethyl group, resulting in different reactivity and applications.

    4-Bromomethylbenzonitrile: Does not contain the trifluoromethyl group, affecting its chemical properties and uses.

    3-(Trifluoromethyl)benzonitrile:

Uniqueness

4-(Bromomethyl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIBFWZBRANTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853368-32-8
Record name 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methyl-3-trifluoromethylbenzonitrile is brominated with NBS according to Example 1A to give 4-bromomethyl-3-trifluoromethylbenzonitrile. 1H NMR (400 MHz, CDCl3) δ (ppm) 7.94 (s, 1H), 7.85 (d, J=8.1 Hz, 1H), 7.76 (d, J=8.1 Hz, 1H), 4.63 (s, 2H).
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Synthesis routes and methods II

Procedure details

4-methyl-3-(trifluoromethyl)benzonitrile (10 g, 54 mmol) was dissolved in 200 mL of carbon tetrachloride and treated with N-bromosuccinimide (10.5 g, 59 mmol) and benzoyl peroxide (1.3 g, 0.54 mmol). The reaction mixture was heated to reflux temperature and stirred for one week. Then, 80 mL of water was added and the layers were separated. The aqueous layer was extracted with methylene chloride (2×50 mL). The combined organic layers were washed with water (2×50 mL), dried over magnesium sulfate, and concentrated to provide 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile (14 g, 53 mmol) as a yellow oil which was used in the next step without further purification.
Quantity
10 g
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reactant
Reaction Step One
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200 mL
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solvent
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10.5 g
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reactant
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1.3 g
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80 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-methyl-3-trifluoromethyl-benzonitrile (370 mg, 2 mmol), N-Bromosuccinimide (356 mg, 2 mmol) and benzoyl peroxide (15 mg) in CCl4 (8 mL) was stirred at 85° C. for 16 hrs. The reaction mixture was then partitioned between saturated aqueous NaHCO3 and DCM. DCM layer was dried over Na2SO4, filtered, and the solvent evaporated in vacuo to yield a crude solid which was purified via flash chromatography (15% EtOAc in n-heptane) to yield the title compound as a solid (460 mg, 85%).
Quantity
370 mg
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reactant
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step One
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Quantity
8 mL
Type
solvent
Reaction Step One
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15 mg
Type
catalyst
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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